1,16-Hexadecanediol

Catalog No.
S750011
CAS No.
7735-42-4
M.F
C16H34O2
M. Wt
258.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,16-Hexadecanediol

CAS Number

7735-42-4

Product Name

1,16-Hexadecanediol

IUPAC Name

hexadecane-1,16-diol

Molecular Formula

C16H34O2

Molecular Weight

258.44 g/mol

InChI

InChI=1S/C16H34O2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h17-18H,1-16H2

InChI Key

GJBXIPOYHVMPQJ-UHFFFAOYSA-N

SMILES

C(CCCCCCCCO)CCCCCCCO

Canonical SMILES

C(CCCCCCCCO)CCCCCCCO

1,16-Hexadecanediol, also known as hexadecane-1,16-diol, is a long-chain saturated fatty alcohol with the molecular formula C16H34O2C_{16}H_{34}O_{2} and a molecular weight of approximately 258.44 g/mol. This compound features two hydroxyl groups (-OH) located at the first and sixteenth carbon positions of the hexadecane chain. It appears as a colorless, waxy solid that is insoluble in water but soluble in organic solvents, which contributes to its amphiphilic properties—allowing it to interact with both hydrophilic and hydrophobic substances .

1,16-Hexadecanediol is naturally occurring in plants, particularly in Arabidopsis thaliana, where it plays a role in various metabolic processes . Its structure enables it to engage favorably with biological membranes, making it a subject of interest in biochemical research.

  • Mps1 MAP Kinase Pathway Activation: Research indicates 1,16-Hexadecanediol might activate the Mps1 MAP kinase pathway, potentially involved in cell cycle regulation [].
  • Interaction with Photosynthetic Pigments: Studies suggest 1,16-Hexadecanediol may accumulate chlorophyll c monoester, a pigment essential for photosynthesis [].

Mps1 MAP Kinase Pathway Activation

One area of research exploring 1,16-hexadecanediol is its ability to activate the Mps1 MAP kinase pathway. This pathway is crucial for regulating cell division and maintaining genomic stability . Studies have shown that 1,16-hexadecanediol treatment can induce Mps1 kinase activity, potentially offering insights into cell cycle regulation and its potential role in therapeutic development .

Studying Chlorophyll Biosynthesis

Another research application of 1,16-hexadecanediol involves studying chlorophyll biosynthesis. Chlorophyll is the pigment responsible for the green color in plants and plays a vital role in photosynthesis. Researchers have utilized 1,16-hexadecanediol to accumulate bacteriochlorophyll c (BChl c), a type of chlorophyll found in certain bacteria, by forming monoesterified conjugates. This allows for further investigation of the BChl c biosynthesis pathway and its function .

Additional Research Areas

  • A biochemical for proteomics research, aiding in the study of protein structure and function .
  • A plant metabolite, offering insights into plant physiology and potential applications in agriculture .

In chemical synthesis, 1,16-hexadecanediol has been utilized as a reactant in several reactions. Notably, it can undergo oxymercuration-demercuration when reacted with hexadecene to facilitate the addition of water across double bonds. Additionally, it can react with potassium iodide to produce 1,16-diiodohexadecane. This compound has also been involved in the synthesis of radio-labeled compounds for research purposes.

Research indicates that 1,16-hexadecanediol can activate the Mps1 mitogen-activated protein kinase pathway, which is crucial for regulating cell division and maintaining genomic stability. Furthermore, it has been studied for its role in chlorophyll biosynthesis, particularly in accumulating bacteriochlorophyll c through monoesterification. These findings suggest potential therapeutic applications related to cell cycle regulation and metabolic pathways.

This compound finds diverse applications across several industries:

  • Cosmetics and Personal Care: Used as an emollient and emulsifier in skin and hair care products.
  • Pharmaceuticals: Acts as a lubricant and stabilizer in various formulations.
  • Industrial Uses: Serves as a surfactant in cleaning products and other formulations due to its amphiphilic nature .
  • Research: Utilized in studies related to cell biology and chlorophyll biosynthesis.

Studies have explored the interactions of 1,16-hexadecanediol with biological membranes and its role in activating specific signaling pathways. Its ability to form hydrogen bonds due to hydroxyl groups allows for significant interactions with polar molecules while maintaining compatibility with non-polar environments due to its long hydrocarbon chain. This duality makes it an interesting candidate for further research into drug delivery systems and membrane dynamics.

Several compounds share structural similarities with 1,16-hexadecanediol. Here is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
1-HexadecanolC₁₆H₃₄OPrimary alcohol; commonly used as an emollient.
1,2-HexadecanediolC₁₆H₃₄O₂Contains hydroxyl groups at positions 1 and 2; used in polymer chemistry.
1-OctadecanolC₁₈H₃₈OLonger chain; used primarily in cosmetics and lubricants.
HexadecaneC₁₆H₃₄Saturated alkane; serves as a base for fatty alcohols.

While all these compounds are fatty alcohols or diols with long hydrocarbon chains, 1,16-hexadecanediol's unique positioning of hydroxyl groups at both ends distinguishes it from others, impacting its solubility and interaction properties significantly .

XLogP3

5.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23079-20-1
7735-42-4

Wikipedia

1,16-Hexydecanediol

General Manufacturing Information

1,16-Hexadecanediol: INACTIVE

Dates

Modify: 2023-08-15

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